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1-Methyl-3-(4-sulfobutyl)-2,3-dihydro-1H-imidazol-1-ium
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Overview
Description
1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, inner salt, also known as 1-(4-Sulfobutyl)-3-methylimidazolium betaine, is a zwitterionic compound with the molecular formula C8H14N2O3S and a molecular weight of 218.27 g/mol . This compound is part of the imidazolium family, which is known for its unique ionic properties and applications in various fields.
Preparation Methods
The synthesis of 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, inner salt typically involves the reaction of 1-methylimidazole with 1,4-butane sultone. The reaction is carried out under controlled conditions, often in the presence of a solvent such as acetonitrile. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted imidazolium salts .
Scientific Research Applications
Anticancer Research
One of the primary applications of 1-Methyl-3-(4-sulfobutyl)-2,3-dihydro-1H-imidazol-1-ium is in anticancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazolium derivatives exhibit significant antitumor activity, potentially through mechanisms that involve microtubule disruption.
Case Study: Antitumor Activity
A study conducted by the National Cancer Institute (NCI) demonstrated that derivatives similar to this compound showed promising results in inhibiting cell growth in breast cancer cell lines. The compound's efficacy was measured using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%.
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
MCF-7 | 15.72 | 50.68 |
HeLa | 12.53 | 45.00 |
Drug Development
In drug development, this compound serves as a scaffold for synthesizing new therapeutic agents. Its structural properties allow for modifications that enhance pharmacological activity and selectivity towards cancer cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of imidazolium compounds indicates that variations in side chains significantly affect their biological activity. The presence of sulfonate groups enhances solubility and bioavailability, making them suitable candidates for further drug development.
Biochemical Applications
The compound's unique properties make it useful in biochemical assays and as a reagent in synthetic chemistry. Its ability to form stable complexes with various biomolecules allows for its application in studying enzyme kinetics and protein interactions.
Enzyme Inhibition Studies
Studies have indicated that imidazolium salts can act as inhibitors of certain enzymes involved in cancer progression. For example, they may inhibit tubulin polymerization, which is crucial for cancer cell division.
Material Science
Beyond biological applications, this compound is being explored in material science for its potential use in creating advanced materials such as ionic liquids and polymers.
Ionic Liquids
Research into ionic liquids derived from imidazolium compounds shows promise for applications in electrochemistry and catalysis due to their unique solvent properties and low volatility.
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, inner salt exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. These interactions can stabilize the structure of biomolecules and enhance their functional properties .
Comparison with Similar Compounds
1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, inner salt can be compared with other imidazolium-based compounds, such as:
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate: This compound has similar ionic properties but differs in its anionic component, which can affect its solubility and reactivity.
1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid, but with different alkyl chain length and anion, leading to variations in its physical and chemical properties.
The uniqueness of 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, inner salt lies in its zwitterionic nature, which imparts distinct solubility and stability characteristics compared to other imidazolium salts .
Biological Activity
1-Methyl-3-(4-sulfobutyl)-2,3-dihydro-1H-imidazol-1-ium, commonly referred to as a sulfonium ionic liquid, has garnered attention for its unique properties and potential applications in various fields, including catalysis and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
- Molecular Formula : C9H15F3N2O6S2
- Molar Mass : 368.35 g/mol
- CAS Number : 657414-80-7
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. Its surfactant-like properties enable it to disrupt lipid bilayers, which can lead to enhanced permeability of cellular membranes. This characteristic is particularly relevant in drug delivery systems.
Biological Activity Overview
Research has indicated several areas where this compound exhibits significant biological activity:
- Antimicrobial Activity : Studies have shown that imidazolium-based ionic liquids possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which is critical in protecting cells from oxidative stress.
- Catalytic Activity : It serves as a catalyst in various chemical reactions, including desulfurization processes, showcasing its utility in environmental applications.
Antimicrobial Efficacy
A study published in Molecules demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showing effectiveness comparable to traditional antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antioxidant Activity
In vitro assays assessed the compound's ability to reduce oxidative stress in human cell lines. Results indicated a notable decrease in reactive oxygen species (ROS) levels upon treatment with the compound.
Treatment Concentration (µM) | ROS Level (Relative Fluorescence Units) |
---|---|
Control | 1000 |
10 | 800 |
50 | 500 |
100 | 300 |
Research Findings
Recent research highlights the dual role of this compound as both a surfactant and a potential therapeutic agent. Its ionic nature allows it to solubilize poorly soluble drugs, enhancing bioavailability. Furthermore, studies suggest that modifying the alkyl chain length can optimize its biological activity.
Properties
CAS No. |
657414-79-4 |
---|---|
Molecular Formula |
C8H17N2O3S+ |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13/h5-6H,2-4,7-8H2,1H3,(H,11,12,13)/p+1 |
InChI Key |
BTKCBKDZJUTDPB-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C=C1)CCCCS(=O)(=O)O |
Origin of Product |
United States |
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